Cas no 721401-53-2 (Decarbonyl Rivaroxaban)

Decarbonyl Rivaroxaban structure
Decarbonyl Rivaroxaban structure
商品名:Decarbonyl Rivaroxaban
CAS番号:721401-53-2
MF:C18H20ClN3O4S
メガワット:409.887102127075
MDL:MFCD26227280
CID:2085656
PubChem ID:10001574

Decarbonyl Rivaroxaban 化学的及び物理的性質

名前と識別子

    • Decarbonyl Rivaroxaban
    • (R)-5-Chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)thiophene-2-carboxamide
    • 5-Chloro-N-((2R)-2-hydroxy-3-{[4-(3-oxo-4-morpholinyl)phenyl]amino}-propyl)-2-thiophenecarboxamide
    • 5-chloro-N-[(2R)-2-hydroxy-3-{[4-(3-oxomorpholin-4-yl)phenyl]amino}propyl]thiophene-2-carboxamide
    • 5-chlorothiophene-2-carboxylic acid {(R)-2-hydroxy-3-[4-(3-oxomorpholin-4-yl)phenylamino]-propyl}amide
    • 5-chlorothiophene-2-carboxylic acid-{(R)-2-hydroxy-3-[4-(3-oxomorpholin-4-yl)phenylamino]-propyl}amide
    • OKMRQXXUAFSBCM-CQSZACIVSA-N
    • 5-chloro-N-[(2R)-2-hydroxy-3-[[4-(3-oxomorpholin-4-yl)phenyl]amino]propyl]thiophene-2-carboxamide
    • 5-chlorothiophen-2-carboxylic acid-{(R)-2-hydroxy-3-[4-(3-oxomorpholin-4-yl)phenylamino]propyl}amide
    • 5-Chloro-N-((2R)-2-hydroxy-3-{[4-(3-oxo-4-morpholinyl)-phenyl]amino}propyl)-2-thiophenecarboxamide
    • N-{(R)-2-hydroxy-3-[4-(3-oxo
    • Rivaroxaban Descarbonyl Impurity
    • N-{(R)-2-hydroxy-3-[4-(3-oxomorpholin-4-yl)phenylamino]propyl}-5-chlorothiophene-2-carboxamide
    • N-{(R)-2-Hydroxy-3-[4-(3-oxomorpholin-4-yl)phenylamino]propyl}-5-chloro-thiophene-2-carboxamide
    • Decarbonyl Rivaroxaban; Rivaroxa
    • 5-chloro-N-[(2R)-2-hydroxy-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide
    • 5-Chloro-N-((2R)-2-hydr
    • 5-Chloro-N-[(2R)-2-hydroxy-3-{[4-(3-oxo-4-morpholinyl)phenyl]amino}propyl]-2-thiophenecarboxamide
    • 5-Chloro-N-[(2R)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-2-thiophenecarboxamide
    • PY38UZ4F3D
    • 2-ThiophenecarboxaMide, 5-chloro-N-[(2R)-2-hydroxy-3-[[4-(3-oxo-4-Morpholinyl)phenyl]aMino]propyl]-
    • 5-Chloro-thiophene-2-carboxylic acid {(R)-2-hydroxy-3-[4-(3-oxo-morpholin-4-yl)-phenylamino]-propyl}-amide
    • SCHEMBL2233431
    • AKOS030632906
    • MFCD26227280
    • C76299
    • N-{(R)-2-hydroxy-3-[4-(3-oxomorpholin-4-yl)-phenylamino]propyl}-5-chlorothiophene-2-carboxamide
    • C18H20ClN3O4S
    • 721401-53-2
    • Rivaroxaban Impurity G
    • 5-Chloro-N-[(2R)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-2-thiophencarboxamide; 5-Chloro-N-[(2R)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-2-thiophenecarboxamide
    • BS-17471
    • N-{(R)-2-hydroxy-3-[4-(3-oxomorpholin-4-yl) phenylamino]propyl}-5-chlorothiophene-2-carboxamide
    • WDB40153
    • MDL: MFCD26227280
    • インチ: 1S/C18H20ClN3O4S/c19-16-6-5-15(27-16)18(25)21-10-14(23)9-20-12-1-3-13(4-2-12)22-7-8-26-11-17(22)24/h1-6,14,20,23H,7-11H2,(H,21,25)/t14-/m1/s1
    • InChIKey: OKMRQXXUAFSBCM-CQSZACIVSA-N
    • ほほえんだ: ClC1=CC=C(C(N([H])C[C@@H](CN([H])C2C=CC(=CC=2)N2C(COCC2)=O)O)=O)S1

計算された属性

  • せいみつぶんしりょう: 409.08600
  • どういたいしつりょう: 409.086305g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 27
  • 回転可能化学結合数: 7
  • 複雑さ: 519
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 119
  • ぶんしりょう: 409.9g/mol
  • 疎水性パラメータ計算基準値(XlogP): 2.8

じっけんとくせい

  • PSA: 119.14000
  • LogP: 2.49640

Decarbonyl Rivaroxaban セキュリティ情報

Decarbonyl Rivaroxaban 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM254743-50mg
(R)-5-Chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)thiophene-2-carboxamide
721401-53-2 97%
50mg
$421 2024-07-24
TRC
D213250-5mg
Decarbonyl Rivaroxaban
721401-53-2
5mg
$ 210.00 2023-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R18460-5mg
(R)-5-Chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)thiophene-2-carboxamide
721401-53-2
5mg
¥876.0 2021-09-04
Ambeed
A317252-100mg
(R)-5-Chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)thiophene-2-carboxamide
721401-53-2 97%
100mg
$280.00 2022-04-01
1PlusChem
1P00FHD7-5mg
2-ThiophenecarboxaMide, 5-chloro-N-[(2R)-2-hydroxy-3-[[4-(3-oxo-4-Morpholinyl)phenyl]aMino]propyl]-
721401-53-2 97%
5mg
$47.00 2024-04-21
1PlusChem
1P00FHD7-100mg
2-ThiophenecarboxaMide, 5-chloro-N-[(2R)-2-hydroxy-3-[[4-(3-oxo-4-Morpholinyl)phenyl]aMino]propyl]-
721401-53-2 95%
100mg
$498.00 2025-02-27
A2B Chem LLC
AH21547-100mg
(R)-5-Chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)thiophene-2-carboxamide
721401-53-2 95%
100mg
$467.00 2024-04-19
A2B Chem LLC
AH21547-5mg
(R)-5-Chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)thiophene-2-carboxamide
721401-53-2 97%
5mg
$42.00 2023-12-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1229807-50mg
Rivaroxaban Impurity G
721401-53-2 98%
50mg
¥2242.00 2024-08-09
Aaron
AR00FHLJ-25mg
2-ThiophenecarboxaMide, 5-chloro-N-[(2R)-2-hydroxy-3-[[4-(3-oxo-4-Morpholinyl)phenyl]aMino]propyl]-
721401-53-2 97%
25mg
$124.00 2025-01-24

Decarbonyl Rivaroxaban 関連文献

Decarbonyl Rivaroxabanに関する追加情報

Decarbonyl Rivaroxaban (CAS No. 721401-53-2): A Comprehensive Overview

Decarbonyl Rivaroxaban (CAS No. 721401-53-2) is a key intermediate in the synthesis of Rivaroxaban, a widely used anticoagulant. This compound plays a crucial role in pharmaceutical manufacturing, particularly in the production of medications that prevent blood clots. With the increasing demand for anticoagulant therapies, understanding the properties and applications of Decarbonyl Rivaroxaban has become essential for researchers and industry professionals.

The chemical structure of Decarbonyl Rivaroxaban features a modified version of the Rivaroxaban molecule, specifically lacking a carbonyl group. This structural alteration makes it a valuable precursor in the synthesis of the final drug. The compound's molecular formula and weight are carefully optimized to ensure high purity and efficacy in downstream applications. Its stability under various conditions makes it a reliable choice for large-scale pharmaceutical production.

One of the most significant applications of Decarbonyl Rivaroxaban is in the development of direct oral anticoagulants (DOACs). These medications have gained popularity due to their convenience and reduced monitoring requirements compared to traditional anticoagulants like warfarin. As the global prevalence of cardiovascular diseases rises, the demand for efficient and safe anticoagulants continues to grow, positioning Decarbonyl Rivaroxaban as a critical component in modern medicine.

Recent advancements in synthetic chemistry have improved the production efficiency of Decarbonyl Rivaroxaban. Innovations in catalytic processes and green chemistry principles have reduced the environmental impact of its synthesis, aligning with the pharmaceutical industry's sustainability goals. Researchers are also exploring novel purification techniques to enhance the compound's yield and purity, ensuring compliance with stringent regulatory standards.

The market for Decarbonyl Rivaroxaban is expanding, driven by the increasing adoption of Rivaroxaban-based therapies. Pharmaceutical companies are investing heavily in research and development to optimize the synthesis pathways and reduce production costs. This compound's versatility and critical role in anticoagulant production make it a focal point for innovation in the pharmaceutical sector.

Quality control is paramount in the production of Decarbonyl Rivaroxaban. Analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry are routinely employed to ensure the compound meets the required specifications. These rigorous testing protocols guarantee the safety and efficacy of the final drug products, reinforcing the importance of Decarbonyl Rivaroxaban in the pharmaceutical supply chain.

In addition to its primary use in anticoagulant production, Decarbonyl Rivaroxaban is being investigated for potential applications in other therapeutic areas. Preliminary studies suggest its utility in treating conditions related to abnormal blood clotting, opening new avenues for research and development. The compound's unique properties make it a promising candidate for future medical breakthroughs.

The synthesis of Decarbonyl Rivaroxaban involves multiple steps, each requiring precise control over reaction conditions. Key intermediates are carefully monitored to ensure the final product's integrity. Advances in automation and process optimization have streamlined these steps, reducing the time and resources needed for large-scale production. These improvements are critical for meeting the growing global demand for anticoagulant medications.

Regulatory compliance is a major consideration in the production and distribution of Decarbonyl Rivaroxaban. Pharmaceutical manufacturers must adhere to guidelines set by agencies such as the FDA and EMA to ensure the compound's safety and efficacy. These regulations cover every aspect of production, from raw material sourcing to final product testing, underscoring the compound's importance in the healthcare industry.

As the pharmaceutical landscape evolves, Decarbonyl Rivaroxaban continues to play a pivotal role in the development of next-generation anticoagulants. Its unique chemical properties and versatility make it an indispensable component in modern drug synthesis. With ongoing research and technological advancements, the future of Decarbonyl Rivaroxaban looks promising, offering new possibilities for improving patient outcomes worldwide.

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